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Preclinical Radiotheranostic SB03178 Shows
Promise in Targeting FAP-Expressing Tumors
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Compound of Interest

Compound Name: SB03178

Cat. No.: B12382268

For Immediate Release: As of the latest review, the novel radiotheranostic agent SB03178 is in
the preclinical stage of development, and no human clinical trial data is currently available.
Therefore, a direct comparison with established clinical standards of care is not yet possible.
The information presented herein is based on published preclinical studies.

SB03178 is a first-of-its-kind agent built on a benzo[h]quinoline structure designed to target
Fibroblast Activation Protein-a (FAP).[1] FAP is a cell-surface protein that is highly expressed
on cancer-associated fibroblasts (CAFs), which are a major component of the tumor
microenvironment in a wide range of cancers, including many carcinomas.[1] This makes FAP
a compelling target for both cancer imaging and therapy.

The SB03178 platform is a "theranostic,” meaning it combines a therapeutic agent with a
diagnostic one. It utilizes two different radioisotopes for these functions:

o [68Ga]Ga-SB03178: A Gallium-68 labeled version for diagnostic purposes using Positron
Emission Tomography (PET) imaging.

e [177Lu]Lu-SB03178: A Lutetium-177 labeled version for targeted radionuclide therapy.[1]

Preclinical Performance Data

Preclinical evaluations were conducted using FAP-overexpressing HEK293T:hFAP tumor-
bearing mice. The studies compared SB03178 with another novel compound, SB04033, to
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assess its performance. The key quantitative findings from these animal model studies are
summarized below.

In Vitro Binding Affinity

The binding potency of the diagnostic agent was assessed by its ability to inhibit FAP.

Compound FAP Inhibition (IC50)
natGa-SB03178 1.8+£0.3nM
natGa-SB04033 30.2+£11.2nM

Data sourced from in vitro FAP inhibition

assays.[1]

In Vivo Tumor Uptake and Biodistribution

PET imaging and ex vivo biodistribution studies were performed to measure how well the
diagnostic tracer accumulates in tumors versus other tissues.

Table 1: Tumor Uptake of [68Ga]Ga-SB03178 in FAP-Expressing Xenograft Model (1-hour
post-injection)
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Tissue Uptake (%IDIg)
Tumor 48 +0.6
Blood 04+0.1
Heart 0.3%£0.1
Lungs 05x+0.1
Liver 04+0.1
Spleen 0.2+0.0
Pancreas 0.3+0.1
Stomach 0.2+0.0
Intestine 04+0.1
Kidneys 1.3+0.3
Muscle 0.2+0.0
Bone 0.3+0.1

%ID/g = percentage of injected dose per gram

of tissue.[1]

Table 2: Tumor-to-Background Ratios for [68Ga]Ga-SB03178 (1-hour post-injection)

Ratio Value

Tumor-to-Blood 13.4+3.8
Tumor-to-Muscle 21.3+29
Tumor-to-Bone 156 +3.9

Ratios calculated from ex vivo biodistribution
data.[1]

The therapeutic counterpart, [177Lu]Lu-SB03178, also demonstrated high and sustained
uptake in tumors, leading to a high radiation absorbed dose in the tumor with a low estimated
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whole-body dose in human dose extrapolation models.[1]

Experimental Protocols and Methodologies

The preclinical evaluation of SB03178 involved several key experimental stages to determine
its efficacy and safety profile in a laboratory setting.

FAP Inhibition Assay (In Vitro)

To determine the binding affinity, a fluorescence-based assay was used to measure the half-
maximal inhibitory concentration (IC50) of the non-radioactive Gallium-chelated compounds
(natGa-SB03178 and natGa-SB04033) against recombinant human FAP protein.

Radiosynthesis

SB03178 was labeled with Gallium-68 and Lutetium-177 using established radiolabeling
techniques to produce [68Ga]Ga-SB03178 and [177Lu]Lu-SB03178 with high radiochemical
purity (=90%).[1]

Animal Models

Studies were conducted in female athymic nude mice bearing subcutaneous HEK293T:hFAP
tumor xenografts, which are engineered to overexpress human FAP.

PET Imaging and Biodistribution (In Vivo)

Mice were injected with [68Ga]Ga-SB03178 via the tail vein. PET/CT scans were performed at
1-hour post-injection to visualize tracer distribution. Following imaging, animals were
euthanized, and tissues were harvested, weighed, and counted using a gamma counter to
quantify the tracer uptake in various organs, expressed as the percentage of the injected dose
per gram of tissue (%ID/qg).[1]
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In Vitro Evaluation
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Preclinical Experimental Workflow for SB03178 Evaluation.

Mechanism of Action: FAP-Targeted
Radiotheranostics

The fundamental principle behind SB03178 is its high specificity for the FAP protein expressed
on cancer-associated fibroblasts.

e Targeting: When [68Ga]Ga-SB03178 or [177Lu]Lu-SB03178 is administered, the SB03178
molecule acts as a vehicle, navigating through the bloodstream. Its chemical structure is
designed to bind specifically to FAP on the surface of CAFs within the tumor stroma.

» Diagnosis ([68Ga]Ga-SB03178): The Gallium-68 isotope is a positron emitter. Once
[68Ga]Ga-SB03178 accumulates at the tumor site by binding to FAP, the emitted positrons
can be detected by a PET scanner, creating a detailed image that reveals the location and
extent of FAP-expressing cancerous lesions.
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e Therapy ([177Lu]Lu-SB03178): The Lutetium-177 isotope is a beta-particle emitter. When
[177Lu]Lu-SB03178 binds to FAP, it delivers a highly localized and cytotoxic dose of
radiation directly to the tumor microenvironment, damaging the cancer-associated fibroblasts
and nearby tumor cells, thereby inhibiting tumor growth.
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Targeted Delivery and Action of [177Lu]Lu-SB03178.
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The encouraging preliminary findings from these preclinical studies support the continued
clinical development of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for potential use in
a wide variety of FAP-overexpressing cancers.[1] Researchers and drug development
professionals will be monitoring for the initiation and results of first-in-human clinical trials to
validate these preclinical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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